1-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
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Overview
Description
1-{(E)-[(3-CHLORO-2-METHYLPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound with a unique structure It is characterized by the presence of multiple aromatic rings and functional groups, including a nitro group, a chloro group, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(E)-[(3-CHLORO-2-METHYLPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves several steps. One common method includes the reaction of 4-nitroaniline with 2-chloro-6-hydroxybenzaldehyde in the presence of ethanol and glacial acetic acid. The mixture is refluxed for several hours, followed by evaporation of the solvent to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{(E)-[(3-CHLORO-2-METHYLPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetone.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group results in various substituted derivatives.
Scientific Research Applications
1-{(E)-[(3-CHLORO-2-METHYLPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{(E)-[(3-CHLORO-2-METHYLPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol
- (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)phenol
Uniqueness
1-{(E)-[(3-CHLORO-2-METHYLPHENYL)IMINO]METHYL}-17-(2-NITROPHENYL)-17-AZAPENTACYCLO[6650~2,7~0~9,14~
Properties
Molecular Formula |
C32H22ClN3O4 |
---|---|
Molecular Weight |
548.0 g/mol |
IUPAC Name |
1-[(3-chloro-2-methylphenyl)iminomethyl]-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C32H22ClN3O4/c1-18-23(33)13-8-14-24(18)34-17-32-21-11-4-2-9-19(21)27(20-10-3-5-12-22(20)32)28-29(32)31(38)35(30(28)37)25-15-6-7-16-26(25)36(39)40/h2-17,27-29H,1H3 |
InChI Key |
RGHLGWFSAQHTCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=CC23C4C(C(C5=CC=CC=C52)C6=CC=CC=C36)C(=O)N(C4=O)C7=CC=CC=C7[N+](=O)[O-] |
Origin of Product |
United States |
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